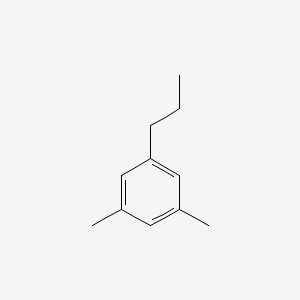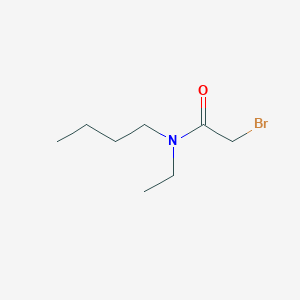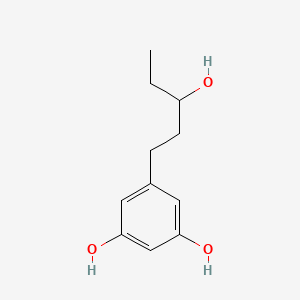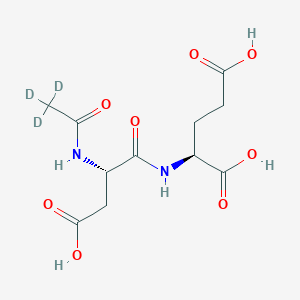![molecular formula C14H12BrN3O B13856520 4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13856520.png)
4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine is a heterocyclic aromatic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 4th position, a methoxyphenyl group at the 1st position, and a methyl group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization to form the pyrazolo[3,4-b]pyridine core . The bromine atom is introduced through a bromination reaction, and the methoxyphenyl group is added via a Suzuki-Miyaura coupling reaction . The reaction conditions for these steps include the use of palladium catalysts, such as Pd(dppf)Cl2, and bases like Cs2CO3, in solvents like dry dioxane under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes that involve similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as Cs2CO3, used to deprotonate reactants and stabilize intermediates.
Solvents: Dry dioxane and DMF are commonly used solvents for these reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitubercular agent and is being studied for its activity against Mycobacterium tuberculosis.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and photophysical properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For example, in its antitubercular activity, the compound binds to Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its function and thereby preventing the synthesis of essential biomolecules . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its target, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
- 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine
Uniqueness
4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for medicinal and materials research.
Propriétés
Formule moléculaire |
C14H12BrN3O |
|---|---|
Poids moléculaire |
318.17 g/mol |
Nom IUPAC |
4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C14H12BrN3O/c1-9-13-12(15)7-8-16-14(13)18(17-9)10-3-5-11(19-2)6-4-10/h3-8H,1-2H3 |
Clé InChI |
QPFDQKRUGWJDRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=NC=CC(=C12)Br)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


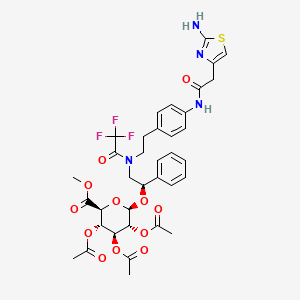

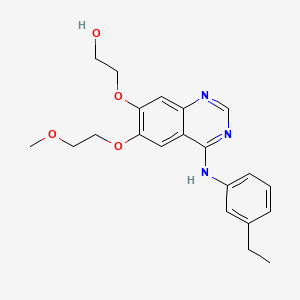

![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
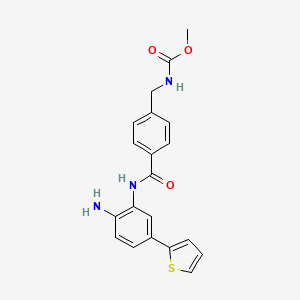
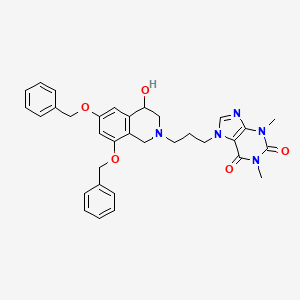
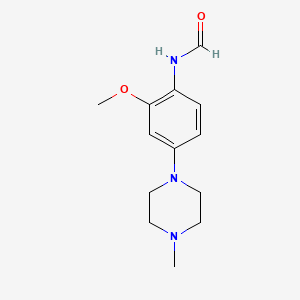
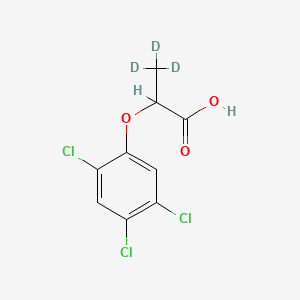
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)
